(1R,4As,10aR)-7-acetyl-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid
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Overview
Description
(1R,4As,10aR)-7-acetyl-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid is a useful research compound. Its molecular formula is C19H22O4 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Properties
The compound "(1R,4As,10aR)-7-acetyl-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid" belongs to a class of organic compounds that have been studied for various applications due to their unique structural features. The molecule contains multiple cyclohexane rings, adopting distinct conformations such as planar, half-chair, and chair. The presence of these rings and their specific arrangements contribute to the compound's chemical reactivity and potential applications in different fields. For instance, in the context of dehydroabietic acid, a similar compound, the crystal structure is stabilized by intermolecular O—H⋯O hydrogen bonds, which is a common feature in this class of molecules (Xiaoping Rao et al., 2009).
Crystallography and Molecular Interactions
The study of molecular interactions and crystallography of compounds structurally similar to the mentioned acid reveals intricate details about their molecular geometry and possible intermolecular interactions. For example, in the study of acanthoic acid, the presence of two independent molecules in the asymmetric unit, adopting chair, boat, and half-chair conformations, illustrates the complexity and the potential for diverse chemical behaviors and interactions. These conformations and the trans-fused rings add to the understanding of the molecule's 3D structure and its potential reactivity or binding capabilities (Sunisa Suwancharoen et al., 2010).
Biological Activities and Applications
Although the directive was to exclude drug use and dosage information, it's worth noting that structurally similar compounds have shown potential in various biological activities, which might hint at broader applications of the compound . For instance, some compounds have demonstrated antibacterial and antitumor activities, suggesting a potential for pharmaceutical applications. The study of organotin(IV) complexes constructed from related carboxylic acids revealed promising biological activities, highlighting the relevance of these compounds in medicinal chemistry and drug design (Xiaoyan Wu et al., 2009).
Chemical Synthesis and Modification
Chemical synthesis and modification of structurally similar compounds have been a subject of interest, leading to the creation of novel molecules with potentially enhanced properties or specific applications. The manipulation of molecular structures through reactions like the Diels-Alder reaction or by introducing specific substituents can result in compounds with unique properties and applications. This aspect of chemical modification is crucial for expanding the utility of these compounds in various scientific and industrial fields (C. Wilson et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1R,4aS,10aR)-7-acetyl-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-11(20)12-5-6-14-13(9-12)15(21)10-16-18(14,2)7-4-8-19(16,3)17(22)23/h5-6,9,16H,4,7-8,10H2,1-3H3,(H,22,23)/t16-,18-,19-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJPRXAWNIWAPI-BHIYHBOVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3(CCCC(C3CC2=O)(C)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2=O)(C)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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